molecular formula C20H24N2O4S B2816799 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 2034634-72-3

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2816799
CAS RN: 2034634-72-3
M. Wt: 388.48
InChI Key: BECVGFSTCZLJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • The study by Jin Zhang et al. (2017) discusses a photoinduced direct oxidative annulation process that allows for the synthesis of highly functionalized polyheterocyclic compounds. This method, which avoids the use of transition metals and oxidants, could be relevant for synthesizing derivatives of the compound , especially given its furan and thiophenyl components (Jin Zhang et al., 2017).

Catalysis and Material Science

  • Amir Badshah and colleagues (2008) describe the synthesis of ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate, highlighting intermolecular interactions in the crystalline state. The structural motifs in this study offer insights into how similar compounds might be leveraged in designing materials with specific molecular interactions (Amir Badshah et al., 2008).

Pharmacological Potential

  • V. Mamedov and colleagues (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from related oxirane-2-carboxamides. This methodology may be applicable to the synthesis and modification of compounds similar to the one , potentially opening avenues for creating pharmacologically active derivatives (V. Mamedov et al., 2016).

Antibacterial Activity

  • M. Rani, M. Yusuf, and Salman A. Khan (2012) explored the synthesis and in-vitro antibacterial activity of novel pyrazoline derivatives, showcasing the potential for structurally similar compounds to serve as antibacterial agents. This suggests possible research directions into the antibacterial properties of compounds with furan and thiophene components (M. Rani et al., 2012).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-18(21-10-8-15-5-2-1-3-6-15)19(24)22-14-20(25,16-9-11-26-13-16)17-7-4-12-27-17/h4-5,7,9,11-13,25H,1-3,6,8,10,14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECVGFSTCZLJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.